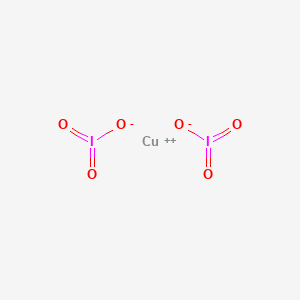

Copper iodate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

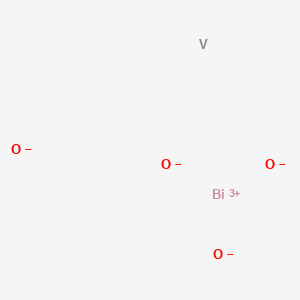

Copper iodate is used as an intermediate for pharmaceuticals . It is a compound formed by copper in its +2 oxidation state and iodine .

Synthesis Analysis

Copper iodate nanoparticles were synthesized by milling copper(II) nitrate trihydrate and potassium iodate mixture (mass ratio: 1:3). After the milling process, the sample was washed with 30 mL of deionized water, and centrifuged for 30 min at 13 500 rpm . Another method of synthesis involves the reaction of iodine with copper .

Molecular Structure Analysis

Copper iodide, like most binary metal halides, is an inorganic polymer. It exists in several crystalline forms. It adopts a zinc blende structure below 390 °C (γ-CuI), a wurtzite structure between 390 and 440 °C (β-CuI), and a rock salt structure above 440 °C (α-CuI). The ions are tetrahedrally coordinated when in the zinc blende or the wurtzite structure, with a Cu-I distance of 2.338 Å .

Chemical Reactions Analysis

In the iodine clock reaction, the reaction of iodate and bisulfite ions is the rate-determining step. Copper (II) sulfate or iron (III) nitrate can act as homogeneous catalysts in this rate-determining step . The basic reaction in the determination of copper using the iodometric method is represented by the equation: 2Cu^{2+} + 4I^- \rightarrow 2CuI(s) + I_2 .

Physical And Chemical Properties Analysis

Copper iodide is a white or slightly yellowish solid at room temperature. When exposed to light, it slowly turns brown due to the liberation of iodine. This compound is not readily soluble in water, but it can dissolve in solutions containing iodide ions or in concentrated halide solutions .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Copper iodate is used in the study of crystal structures. The crystal structure of barium copper iodate, Ba2Cu(IO3)6, features isolated [Cu(IO3)6]4− anionic clusters separated by Ba2+ cations . This research provides valuable insights into the properties and behavior of copper iodate in various conditions .

X-ray Powder Diffraction

Copper iodate is used in X-ray powder diffraction studies. These studies provide important data about the unit-cell parameters and space group for the barium copper iodate . This information is crucial for understanding the physical and chemical properties of the compound .

Thermal Characterization

Copper iodate crystals are studied for their thermal characteristics . These studies provide insights into the thermal stability and decomposition behavior of the compound .

Geological Studies

Copper iodate has been found in geological formations, such as the chrysoberyl-sillimanite association from the Roncadeira pegmatite . This discovery provides valuable information about the geological processes that lead to the formation of such minerals .

Materials Science

Copper iodate is used in materials science research, particularly in the study of iodine clocks . These studies explore the effect of iodine sequestration on chemical reactions .

Crystal Growth Studies

Copper iodate is used in crystal growth studies . These studies provide insights into the conditions that favor the growth of copper iodate crystals .

Safety And Hazards

Zukünftige Richtungen

Ongoing research into stabilizing the compound could broaden its potential applications. For example, the field of materials science and engineering is keenly interested in the properties of copper compounds, and modifications to the chemical makeup of Copper (II) iodide could lead to innovations in this sphere .

Eigenschaften

IUPAC Name |

copper;diiodate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVIWYEOKVOFV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(IO3)2, CuI2O6 |

Source

|

| Record name | copper(II) iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430942 |

Source

|

| Record name | Copper(2+) diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper iodate | |

CAS RN |

13454-89-2 |

Source

|

| Record name | Copper(2+) diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)